L-threo-α-Phenyl-2-piperidineacetamide L-threo-α-Phenyl-2-piperidineacetamide
Brand Name: Vulcanchem
CAS No.: 160707-38-0
VCID: VC0042108
InChI: InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12-/m0/s1
SMILES: C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N
Molecular Formula: C₁₃H₁₈N₂O
Molecular Weight: 218.29 g/mol

L-threo-α-Phenyl-2-piperidineacetamide

CAS No.: 160707-38-0

Reference Standards

VCID: VC0042108

Molecular Formula: C₁₃H₁₈N₂O

Molecular Weight: 218.29 g/mol

L-threo-α-Phenyl-2-piperidineacetamide - 160707-38-0

CAS No. 160707-38-0
Product Name L-threo-α-Phenyl-2-piperidineacetamide
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
IUPAC Name (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetamide
Standard InChI InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12-/m0/s1
Standard InChIKey LJLMNWPXAYKPGV-RYUDHWBXSA-N
Isomeric SMILES C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)N
SMILES C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N
Canonical SMILES C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N
Synonyms (αS,2S)-α-phenyl-2-piperidineacetamide, α-phenyl-
PubChem Compound 11031321
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator